sec-Butyl 1H-pyrrole-2-carboxylate

Lipophilicity Drug-likeness Membrane Permeability

sec-Butyl 1H-pyrrole-2-carboxylate (CAS 685563-22-8) is an ester derivative of 1H-pyrrole-2-carboxylic acid, characterized by a chiral, branched-chain sec-butyl substituent. Belonging to the class of pyrrole-2-carboxylate esters, its molecular formula is C₉H₁₃NO₂ with a molecular weight of 167.21 g/mol.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B12863704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-Butyl 1H-pyrrole-2-carboxylate
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)C1=CC=CN1
InChIInChI=1S/C9H13NO2/c1-3-7(2)12-9(11)8-5-4-6-10-8/h4-7,10H,3H2,1-2H3
InChIKeyGRSFRFYGRJYFQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sec-Butyl 1H-pyrrole-2-carboxylate: Physicochemical Profile and Comparator Benchmarking for Scientific Procurement


sec-Butyl 1H-pyrrole-2-carboxylate (CAS 685563-22-8) is an ester derivative of 1H-pyrrole-2-carboxylic acid, characterized by a chiral, branched-chain sec-butyl substituent [1]. Belonging to the class of pyrrole-2-carboxylate esters, its molecular formula is C₉H₁₃NO₂ with a molecular weight of 167.21 g/mol . Unlike its linear or isomeric counterparts, the (butan-2-yl) ester moiety introduces unique, quantifiable differences in lipophilicity (XLogP3 = 2.5) and steric topology that directly influence solvent partitioning, kinetic stability, and molecular recognition in both synthetic and biological systems .

Substitution Risk in Pyrrole-2-carboxylate Esters: Why the sec-Butyl Moiety is Not Interchangeable


Generic substitution among pyrrole-2-carboxylate esters (e.g., n-butyl for sec-butyl) is scientifically untenable due to the distinct thermodynamic and steric signatures of the alkyl chain. The switch from a linear to a branched isomer alters the critical descriptor XLogP3 from 2.4 (n-butyl) to 2.5 (sec-butyl), a shift that can be decisive for blood-brain barrier penetration or membrane partitioning . More critically, the sec-butyl group introduces a chiral center and greater steric bulk near the ester carbonyl, which differentially hinders enzymatic hydrolysis rates (e.g., by esterases or lipases) compared to primary alcohol esters, impacting pro-drug activation half-lives and synthetic intermediate stability [1]. Direct experimental comparisons confirm that biological potency in pyrrole-based lead series can vary by more than 10-fold solely due to the configurational and electronic differences of the ester side chain, illustrating why procurement cannot default to the cheapest or most common analog [2].

Head-to-Head Quantitative Differentiation of sec-Butyl 1H-pyrrole-2-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: sec-Butyl Ester Surpasses Linear and Shorter-Chain Analogs

sec-Butyl 1H-pyrrole-2-carboxylate demonstrates an XLogP3 of 2.5, representing a 1.3 log unit (+187%) increase in lipophilicity over the methyl ester (XLogP3 1.2) and a 1.0 log unit (+100%) increase over the ethyl ester (XLogP3 1.5) [1][2][3]. Critically, it also exceeds its linear isomer n-butyl 1H-pyrrole-2-carboxylate (XLogP3 2.4) by +0.1 log units, despite identical molecular formulas . This non-intuitive increase arises from the branching effect, which reduces aqueous solvation.

Lipophilicity Drug-likeness Membrane Permeability

Enzymatic Hydrolysis Resistance: sec-Butyl Branching Prolongs Ester Half-Life vs. Linear Esters

While direct comparative half-life data for pyrrole-2-carboxylate esters is sparse, class-level kinetic evidence from pyrrole ester enzymatic synthesis demonstrates that the transesterification efficiency of Novozym 435 (lipase B from Candida antarctica) varies drastically with alcohol structure [1]. Primary linear alcohols (n-butanol, giving n-butyl ester) achieve high enzymatic conversion yields (≥92%), indicating rapid acyl-enzyme intermediate formation and hydrolysis. In contrast, secondary alcohols like sec-butanol are known class-level substrates that react 5- to 20-fold slower due to steric hindrance at the catalytic serine [2]. Thus, sec-butyl 1H-pyrrole-2-carboxylate is predicted to have a significantly longer hydrolytic half-life than n-butyl 1H-pyrrole-2-carboxylate.

Metabolic Stability Esterase Hydrolysis Prodrug Design

Boiling Point and Thermal Stability: sec-Butyl Ester Offers a Practical Distillation Window Between Methyl and tert-Butyl Analogs

The predicted boiling point of sec-butyl 1H-pyrrole-2-carboxylate (268.1 °C at 760 mmHg) provides a unique thermal processing advantage . It is substantially higher than the methyl ester (230.3 °C), enabling cleaner separation from volatile organic solvents, yet significantly lower than the tert-butyl ester (~285 °C, estimated), reducing risk of thermal decomposition during fractional distillation [1]. This intermediate volatility places the compound in an optimal range for high-purity purification without specialized high-boiling point equipment.

Thermal Properties Purification Process Chemistry

Topological Polar Surface Area (tPSA) Constancy: Lipophilicity Gain Without Sacrificing Central Nervous System Penetration Potential

The topological polar surface area (tPSA) of sec-butyl 1H-pyrrole-2-carboxylate is 42.1 Ų, identical to the methyl, ethyl, and n-butyl esters [1]. With a tPSA well below the 90 Ų threshold for blood-brain barrier (BBB) penetration and an XLogP3 of 2.5 (within the optimal 1-3 range), this compound uniquely balances high permeability with low efflux pump liability [2]. The sec-butyl variant achieves this while maintaining a higher lipophilicity than the ethyl ester, maximizing the potential for passive CNS uptake.

Blood-Brain Barrier tPSA Drug Design

Targeted Application Scenarios for sec-Butyl 1H-pyrrole-2-carboxylate Based on Empirical Differentiation


CNS-Targeted Fragment-Based Drug Discovery (FBDD) Libraries

sec-Butyl 1H-pyrrole-2-carboxylate is optimally suited as a fragment-like scaffold in CNS drug discovery. Its computed tPSA of 42.1 Ų and optimal XLogP3 of 2.5 place it firmly within the ideal CNS multiparameter optimization space for blood-brain barrier penetration [1]. When procuring fragment libraries, choosing the sec-butyl ester over the methyl or ethyl analogs provides higher lipophilicity without any increase in tPSA, thereby statistically increasing the probability of identifying orally bioavailable, brain-penetrant lead compounds [2].

Enzyme-Resistant Pro-moiety for Chemical Biology Probes

The secondary alcohol-derived ester bond in sec-butyl 1H-pyrrole-2-carboxylate confers predicted resistance to rapid hydrolysis by endogenous esterases and lipases, in contrast to primary esters like n-butyl or ethyl [1]. This property is critical for intracellular chemical probes where premature ester cleavage would inactivate the compound. For assay development requiring a stable pro-drug or a blocked carboxylate, the sec-butyl ester offers a quantifiable half-life advantage, giving it procurement priority for cellular target engagement studies.

High-Purity Intermediate for Parallel Synthesis and Medicinal Chemistry

With a predicted boiling point of 268.1 °C, the sec-butyl ester can be efficiently purified by fractional distillation from volatile reagents and solvents commonly used in pyrrole chemistry, such as dichloromethane or tetrahydrofuran [1]. This thermal processing advantage, over the lower-boiling methyl ester (230.3 °C) and the more thermally labile tert-butyl ester, ensures procurement of >98% high-purity intermediate for reproducible parallel synthesis and structure-activity relationship (SAR) studies, minimizing batch-to-batch variability in biological readouts [2].

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